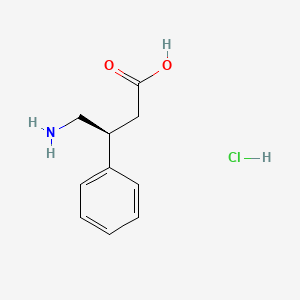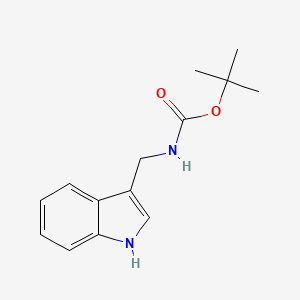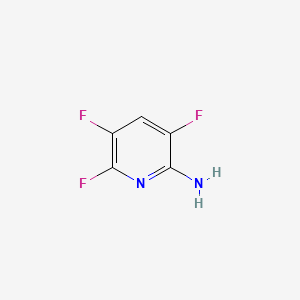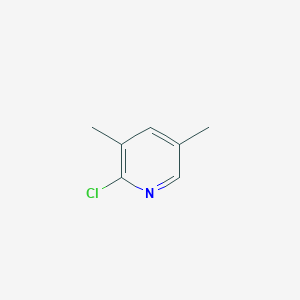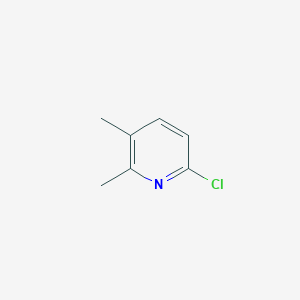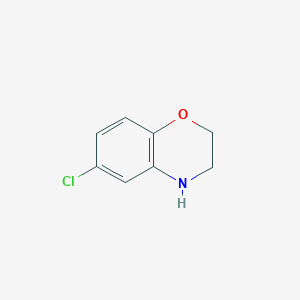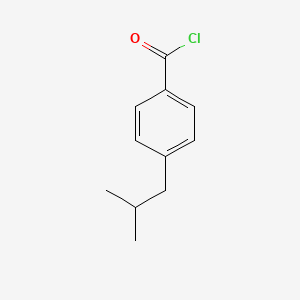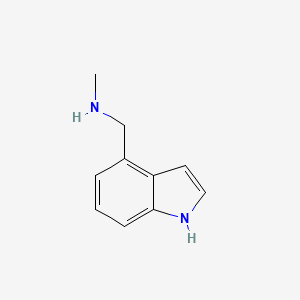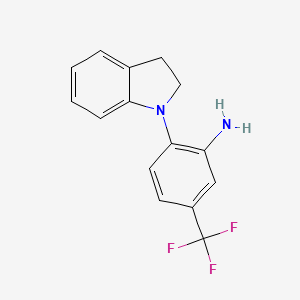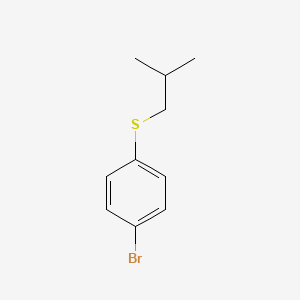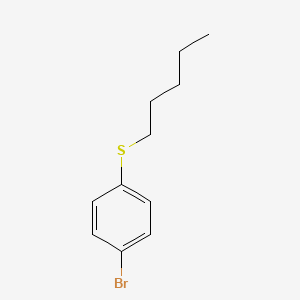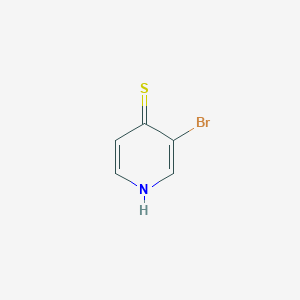
3-Bromopyridine-4-thiol
Overview
Description
3-Bromopyridine-4-thiol: is an organic compound with the molecular formula C5H4BrNS . It is a derivative of pyridine, where the thiol group (-SH) is attached to the fourth position and a bromine atom is attached to the third position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Direct Bromination and Thiolation:
Step 1: Pyridine is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromopyridine.
Step 2: The 3-bromopyridine is then subjected to thiolation using thiourea or sodium hydrosulfide under basic conditions to introduce the thiol group at the fourth position, forming 3-bromopyridine-4-thiol.
-
N-Oxide Route:
Step 1: Pyridine is oxidized to its N-oxide using an oxidizing agent like m-chloroperbenzoic acid.
Step 2: The N-oxide is then brominated at the third position using bromine.
Step 3: The brominated N-oxide is reduced back to the pyridine form using a reducing agent such as sodium dithionite, followed by thiolation to introduce the thiol group.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale bromination and thiolation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols under basic conditions.
Electrophilic Substitution: The thiol group can undergo electrophilic substitution reactions, forming sulfonium salts.
-
Oxidation Reactions:
- The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction Reactions:
- The compound can undergo reduction reactions where the bromine atom is replaced by hydrogen, forming pyridine-4-thiol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in polar solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Major Products:
Substitution: Various substituted pyridine-4-thiol derivatives.
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine-4-thiol.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology:
Bioconjugation: Used in bioconjugation techniques to attach biomolecules to surfaces or other molecules through the thiol group.
Medicine:
Drug Development: Investigated for its potential use in drug development due to its ability to interact with biological targets through the thiol group.
Industry:
Catalysis: Used in catalytic processes, especially in the formation of carbon-sulfur bonds.
Material Science: Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Reactivity: The thiol group in 3-bromopyridine-4-thiol is highly reactive and can form covalent bonds with various electrophiles, making it useful in bioconjugation and catalysis.
Bromine Atom: The bromine atom can undergo substitution reactions, allowing the compound to be modified and used as a precursor in the synthesis of other compounds.
Comparison with Similar Compounds
3-Bromopyridine-2-thiol: Similar structure but with the thiol group at the second position.
4-Bromopyridine-3-thiol: Similar structure but with the bromine and thiol groups swapped.
Uniqueness:
Position of Functional Groups: The unique positioning of the bromine and thiol groups in 3-bromopyridine-4-thiol allows for specific reactivity patterns and applications that are distinct from its isomers.
Reactivity: The combination of the bromine and thiol groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
3-bromo-1H-pyridine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSCHXZXYCDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



